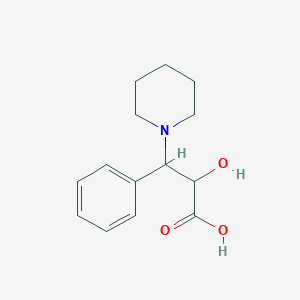
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid is an organic compound that features a hydroxy group, a phenyl ring, and a piperidine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenyl-3-(piperidin-1-yl)propanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and piperidine rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-phenylpropanoic acid: Lacks the piperidine ring, making it less versatile in terms of biological interactions.
3-Phenyl-3-(piperidin-1-yl)propanoic acid: Lacks the hydroxy group, reducing its potential for hydrogen bonding.
2-Hydroxy-3-(piperidin-1-yl)propanoic acid: Lacks the phenyl ring, which decreases its hydrophobic interactions.
Uniqueness
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid is unique due to the presence of all three functional groups (hydroxy, phenyl, and piperidine), which allows for a wide range of chemical reactions and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
6628-53-1 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-hydroxy-3-phenyl-3-piperidin-1-ylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c16-13(14(17)18)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12-13,16H,2,5-6,9-10H2,(H,17,18) |
InChI Key |
DMFRKOCLWZRURL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















